Home > Products > Screening Compounds P2794 > (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE -

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE

Catalog Number: EVT-3678346
CAS Number:
Molecular Formula: C24H22N2O5S
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612

Compound Description: SSR240612, chemically named (2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride, is a non-peptide antagonist of the bradykinin B1 receptor. It exhibits potent and orally active antagonistic properties against the B1 receptor, demonstrating inhibition of binding, inositol monophosphate formation, and des-Arg9-BK-induced contractions in various experimental models. [, ]

Relevance: SSR240612 shares a significant structural similarity with 3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide. Both compounds possess the 1,3-benzodioxol-5-yl group and a sulfonamide moiety linked to an aromatic ring. These common features suggest a potential relationship in their biological activity or target interactions. [, ]

tert-Butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate

Compound Description: This compound is a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative exhibiting anti-malarial activity. []

Relevance: The presence of the benzo[d][1,3]dioxol-5-ylmethyl moiety links this compound structurally to 3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide. This shared feature, along with the presence of an aromatic ring and a substituted amino group, suggests they might belong to a similar chemical class or exhibit overlapping pharmacological properties. []

(2S,3R)-4-(4-nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane

Compound Description: This is another (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivative, but unlike the previous compound, it lacks anti-malarial activity. []

Relevance: While lacking the benzo[d][1,3]dioxol-5-yl group, this compound shares the core piperazine scaffold, an aromatic ring (nitrobenzyl), and a sulfonamide group with 3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide. This suggests potential similarities in their chemical properties or binding interactions despite the difference in biological activity. []

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride

Compound Description: This compound, an active anti-malarial agent, exists as a dihydrated salt. []

Relevance: Sharing the benzo[d]-[1,3]dioxol-5-ylmethyl group with 3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, this compound also possesses the piperazine ring and a sulfonamide moiety, highlighting a strong structural relationship. The shared features and their demonstrated anti-malarial activity imply possible similarities in their mechanism of action or target specificity. []

Venetoclax

Compound Description: Venetoclax (ABT-199) is a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for hematologic malignancies. It undergoes significant hepatic metabolism, with a major metabolite M27 being disproportionately present in humans compared to preclinical species. []

Relevance: Although not directly sharing the core scaffold of 3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, Venetoclax and its metabolites highlight the importance of understanding metabolic profiles and potential species differences in drug development. This is crucial when considering the clinical translation of findings from preclinical studies using structurally related compounds. []

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide

Compound Description: This quinoline acrylamide derivative demonstrated high cytotoxic activity against the breast cancer cell line MCF7, exceeding the activity of the reference drug doxorubicin. []

Relevance: While not sharing the exact core structure of 3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, this compound exemplifies the exploration of acrylamide derivatives for anticancer properties. The presence of an acrylamide moiety in both compounds suggests a potential shared pharmacophore and a basis for investigating structure-activity relationships within this chemical class. []

3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide

Compound Description: This benzochromene derivative also exhibited potent cytotoxic activity against the breast cancer cell line MCF7, comparable to the aforementioned quinoline acrylamide derivative. []

Relevance: This compound, like the previous one, highlights the investigation of diverse chemical scaffolds for anticancer activity. While structurally distinct from 3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, both belong to broader categories of heterocyclic compounds with potential therapeutic applications. Their activities in the same assay provide a comparative point for assessing the efficacy of different chemical classes against a specific target. []

2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide

Compound Description: Another quinoline acrylamide derivative, this compound demonstrated potent cytotoxic activity against the breast cancer cell line MCF7. []

Relevance: This compound further supports the exploration of quinoline acrylamide derivatives as potential anticancer agents. The presence of the acrylamide group and an aromatic ring in both this compound and 3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide suggests a possible shared pharmacophore and warrants further investigation into structure-activity relationships within this chemical class. []

2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide

Compound Description: This quinoline derivative, carrying a penta-2,4-dienamide moiety, displayed potent cytotoxic activity against the breast cancer cell line MCF7. []

Relevance: Despite the difference in core structure compared to 3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, this compound emphasizes the potential of quinoline derivatives in anticancer drug development. The shared presence of a conjugated system and an aromatic ring warrants further investigation into the influence of structural variations on activity within this class of compounds. []

Properties

Product Name

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C24H22N2O5S/c27-24(13-7-19-6-12-22-23(16-19)31-17-30-22)26-20-8-10-21(11-9-20)32(28,29)25-15-14-18-4-2-1-3-5-18/h1-13,16,25H,14-15,17H2,(H,26,27)/b13-7+

InChI Key

XSHQBJUJFBCQCM-NTUHNPAUSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.